![molecular formula C13H14ClNO4 B14715594 [(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate CAS No. 21461-37-0](/img/structure/B14715594.png)
[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate is an organic compound characterized by the presence of a chlorophenyl group, a nitro group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the nitroalkene: This step involves the reaction of 4-chlorobenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide to form 4-chlorophenyl nitroethene.
Addition of the pentenyl group: The nitroalkene is then reacted with a suitable pentenyl halide under basic conditions to form the desired nitropentene intermediate.
Acetylation: The final step involves the acetylation of the nitropentene intermediate using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be hydrolyzed to form the corresponding alcohol using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of the corresponding nitro compound.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the corresponding alcohol.
科学的研究の応用
[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetate group can be hydrolyzed to release the active compound, which can then exert its effects on target pathways.
類似化合物との比較
Similar Compounds
4-chlorophenylacetic acid: Shares the chlorophenyl group but lacks the nitro and acetate groups.
4-chlorophenylacetylene: Contains the chlorophenyl group but differs in the presence of an acetylene moiety.
4-chlorophenyl 4-ethylphenyl sulfone: Contains the chlorophenyl group but differs in the presence of a sulfone group.
Uniqueness
[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate is unique due to its combination of a chlorophenyl group, a nitro group, and an acetate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
21461-37-0 |
|---|---|
分子式 |
C13H14ClNO4 |
分子量 |
283.71 g/mol |
IUPAC名 |
[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate |
InChI |
InChI=1S/C13H14ClNO4/c1-10(16)19-8-2-3-13(15(17)18)9-11-4-6-12(14)7-5-11/h4-7,9H,2-3,8H2,1H3/b13-9+ |
InChIキー |
IOABFHASKMOJTB-UKTHLTGXSA-N |
異性体SMILES |
CC(=O)OCCC/C(=C\C1=CC=C(C=C1)Cl)/[N+](=O)[O-] |
正規SMILES |
CC(=O)OCCCC(=CC1=CC=C(C=C1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


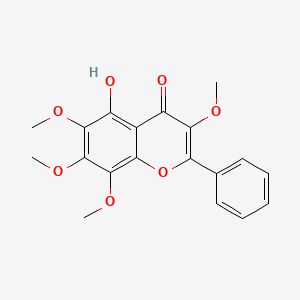

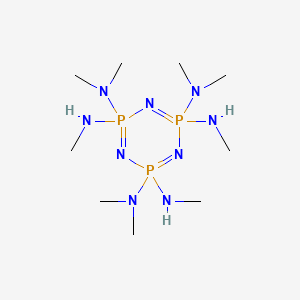

![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)

![2,2'-[(Dibutylstannanediyl)bis(oxy)]bis(2-oxoethane-1-thiol)](/img/structure/B14715549.png)

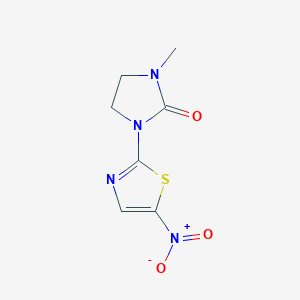
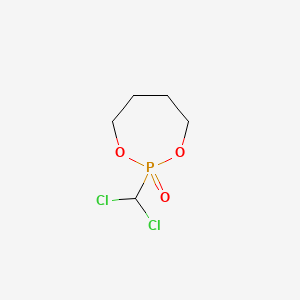
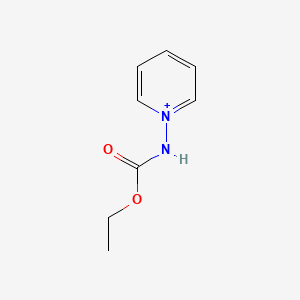
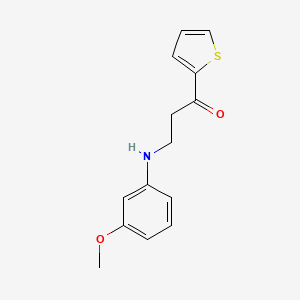
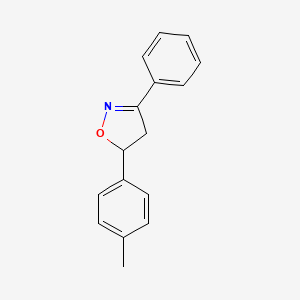
![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
